Methyl 2-formyl-1H-pyrrole-1-carboxylate
CAS No.: 123892-37-5
Cat. No.: VC20854777
Molecular Formula: C7H7NO3
Molecular Weight: 153.14 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 123892-37-5 |
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Molecular Formula | C7H7NO3 |
Molecular Weight | 153.14 g/mol |
IUPAC Name | methyl 2-formylpyrrole-1-carboxylate |
Standard InChI | InChI=1S/C7H7NO3/c1-11-7(10)8-4-2-3-6(8)5-9/h2-5H,1H3 |
Standard InChI Key | ATDMXOTWSCZHTF-UHFFFAOYSA-N |
SMILES | COC(=O)N1C=CC=C1C=O |
Canonical SMILES | COC(=O)N1C=CC=C1C=O |
Introduction
Chemical Structure and Properties
Structural Characteristics
Methyl 2-formyl-1H-pyrrole-1-carboxylate (CAS No.: 123892-37-5) features a pyrrole ring with a formyl group at the 2-position and a methyl carboxylate group attached to the nitrogen atom. The molecular formula is C7H7NO3 with a molecular weight of 153.14 g/mol. The structure combines the electron-rich character of the pyrrole ring with the electrophilic properties of the formyl group and the electron-withdrawing nature of the carboxylate moiety, creating a molecule with interesting reactivity patterns.
The compound contains three oxygen atoms distributed across two functional groups: the carbonyl oxygen in the formyl group and two oxygen atoms in the methyl carboxylate group. The presence of these oxygen atoms, along with the nitrogen in the pyrrole ring, provides multiple sites for hydrogen bonding and other non-covalent interactions.
Physical and Chemical Properties
The physical and chemical properties of Methyl 2-formyl-1H-pyrrole-1-carboxylate are summarized in Table 1:
Table 1: Physical and Chemical Properties of Methyl 2-formyl-1H-pyrrole-1-carboxylate
Property | Value | Reference |
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Molecular Formula | C7H7NO3 | |
Molecular Weight | 153.14 g/mol | |
CAS Number | 123892-37-5 | |
IUPAC Name | methyl 2-formylpyrrole-1-carboxylate | |
Standard InChI | InChI=1S/C7H7NO3/c1-11-7(10)8-4-2-3-6(8)5-9/h2-5H,1H3 | |
Standard InChIKey | ATDMXOTWSCZHTF-UHFFFAOYSA-N | |
SMILES | COC(=O)N1C=CC=C1C=O | |
Physical State | Typically a solid at room temperature | - |
Methyl 2-formyl-1H-pyrrole-1-carboxylate, like other pyrrole derivatives, exhibits aromatic character, which influences its reactivity and stability. The formyl group at the 2-position is particularly reactive, making this compound a valuable intermediate in various synthetic pathways. The N-carboxylate group affects the electron distribution within the pyrrole ring, modifying its electrophilic substitution behavior compared to unsubstituted pyrroles.
Synthesis Methods
General Synthetic Approaches
The synthesis of Methyl 2-formyl-1H-pyrrole-1-carboxylate can be approached through several methods, building on general strategies for pyrrole functionalization. While specific literature on this exact compound is limited in the provided search results, synthesis methods for structurally related pyrrole derivatives provide valuable insights.
Pyrrole derivatives are typically synthesized through condensation reactions or cyclization processes using various starting materials such as aldehydes or ketones with ammonia or primary amines. For formyl-substituted pyrroles specifically, formylation reactions such as the Vilsmeier-Haack reaction are commonly employed.
Specific Synthetic Routes
Challenges in Synthesis
The synthesis of formyl-substituted pyrroles presents several challenges, including regioselectivity in formylation reactions and potential side reactions due to the reactivity of the pyrrole ring. For example, the formylation of pyrrole derivatives can yield mixtures of isomers that require careful separation, as observed in the synthesis of ethyl 3-fluoro-5-formyl-1H-pyrrole-2-carboxylate and ethyl 3-fluoro-4-formyl-1H-pyrrole-2-carboxylate .
Applications and Research Findings
Pharmaceutical Applications
Pyrrole derivatives, including those with formyl and carboxylate functionalities, have diverse applications in pharmaceutical research due to their biological activity profiles. While specific research on Methyl 2-formyl-1H-pyrrole-1-carboxylate is limited in the search results, related pyrrole compounds have shown potential as:
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Intermediates in drug synthesis
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Active pharmaceutical ingredients
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Building blocks for more complex bioactive molecules
For instance, pyrrole derivatives with chlorine substituents and oxazole fragments have demonstrated antimicrobial properties . These compounds can inhibit the growth of bacteria and fungi, making them valuable in the development of new antimicrobial agents.
Synthetic Applications
The functionalized nature of Methyl 2-formyl-1H-pyrrole-1-carboxylate makes it a valuable building block in organic synthesis. The formyl group can participate in various reactions, including:
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Aldol condensations
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Wittig reactions
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Reductive amination
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Nucleophilic addition reactions
These transformations enable the construction of more complex molecular frameworks, potentially leading to compounds with enhanced biological activities or material properties.
Biological Activities of Related Compounds
Research on related pyrrole derivatives provides insights into the potential biological activities of Methyl 2-formyl-1H-pyrrole-1-carboxylate. Some notable findings include:
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Antimicrobial activity: Several pyrrole derivatives, particularly those with chlorine substituents, have shown activity against bacterial strains, including Staphylococcus species .
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Antifungal properties: Compounds such as 5-сhloro-N-(4-chlorophenyl)-4-(1,3-oxazol-5-yl)-2-phenyl-1-propyl-1H-pyrrole-3-carboxamide have demonstrated activity against Candida albicans and Aspergillus niger with MIC values of 7.8 µg/ml .
Table 3: Biological Activities of Selected Pyrrole Derivatives Related to Methyl 2-formyl-1H-pyrrole-1-carboxylate
Structure-Property Relationships
Electronic Properties
The electronic properties of Methyl 2-formyl-1H-pyrrole-1-carboxylate are influenced by the interaction between the electron-rich pyrrole ring and the electron-withdrawing formyl and carboxylate groups. These interactions affect the distribution of electron density within the molecule, influencing its reactivity and spectroscopic properties.
Studies on related compounds, such as pyrrole-2-carboxaldehyde, have utilized vibrational and electronic characteristics to establish the existence of dimeric forms in solid phase and monomeric forms in solution phase . Similar interactions might be expected for Methyl 2-formyl-1H-pyrrole-1-carboxylate, particularly involving the formyl group.
Structure-Activity Relationships
The biological activities of pyrrole derivatives are influenced by their structural features, including:
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The presence and position of the formyl group
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The nature of substituents on the nitrogen atom
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Additional functional groups on the pyrrole ring
For example, the antimicrobial activity of chlorinated pyrrole derivatives with oxazole fragments appears to depend on the specific substitution pattern and the presence of additional functional groups . Understanding these structure-activity relationships can guide the development of new derivatives with enhanced biological properties.
Comparison with Related Compounds
Isomeric Formylpyrrole Carboxylates
Several isomeric compounds related to Methyl 2-formyl-1H-pyrrole-1-carboxylate have been reported in the literature, including methyl 5-formyl-1H-pyrrole-2-carboxylate and methyl 4-formyl-1-methyl-1H-pyrrole-2-carboxylate. These compounds differ in the position of the formyl group and/or the nature of the substituent on the nitrogen atom.
Table 4: Comparison of Methyl 2-formyl-1H-pyrrole-1-carboxylate with Related Compounds
Structural Analogs and Derivatives
Beyond the isomeric formylpyrrole carboxylates, other structural analogs include compounds with different ester groups or additional substituents. For example, ethyl esters of formylpyrrole carboxylic acids and derivatives with halogen substituents have been reported . These structural modifications can significantly influence the physical, chemical, and biological properties of the compounds.
Analytical Methods for Characterization
Spectroscopic Analysis
Various spectroscopic techniques can be employed to characterize Methyl 2-formyl-1H-pyrrole-1-carboxylate and related compounds:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy provide valuable information about the structure and purity of pyrrole derivatives. For formylpyrroles, the aldehyde proton typically appears as a distinct signal at approximately 9.5-10.0 ppm in the 1H NMR spectrum.
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Infrared (IR) Spectroscopy: IR spectroscopy can identify key functional groups, including the carbonyl stretching frequencies of the formyl and carboxylate groups.
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Mass Spectrometry: Mass spectrometry can confirm the molecular weight and provide information about fragmentation patterns.
Chromatographic Methods
Chromatographic techniques, such as high-performance liquid chromatography (HPLC) and gas chromatography (GC), can be used for the separation, purification, and analysis of Methyl 2-formyl-1H-pyrrole-1-carboxylate. For example, GC with retention index measurements has been used to analyze related compounds such as 1H-Pyrrole-2-carboxaldehyde, 1-methyl- .
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